2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-methoxyphenoxy)ethyl]acetamide
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Overview
Description
2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-methoxyphenoxy)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-methoxyphenoxy)ethyl]acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the fluoro substituent and the acetamide group. Common reagents used in these reactions include fluorinating agents, acylating agents, and various catalysts to facilitate the reactions under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-methoxyphenoxy)ethyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the indole core or the acetamide group.
Scientific Research Applications
2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-methoxyphenoxy)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-methoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-methoxyphenoxy)ethyl]acetamide can be compared with other indole derivatives, such as:
2-(1H-indol-3-yl)acetonitrile: Known for its fluorescence properties and used in optical applications.
4-(6-fluoro-1H-indol-3-yl)methyl)morpholine: Studied for its potential therapeutic applications.
Ethyl 6-fluoro-1H-indole-2-carboxylate: Used as an intermediate in organic synthesis. The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19FN2O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(6-fluoroindol-1-yl)-N-[2-(4-methoxyphenoxy)ethyl]acetamide |
InChI |
InChI=1S/C19H19FN2O3/c1-24-16-4-6-17(7-5-16)25-11-9-21-19(23)13-22-10-8-14-2-3-15(20)12-18(14)22/h2-8,10,12H,9,11,13H2,1H3,(H,21,23) |
InChI Key |
ADUWDYAWQAVXRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)CN2C=CC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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